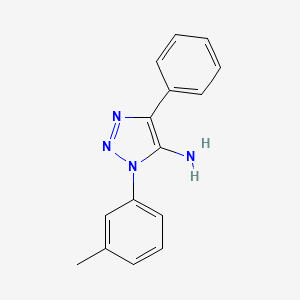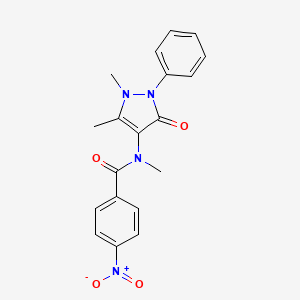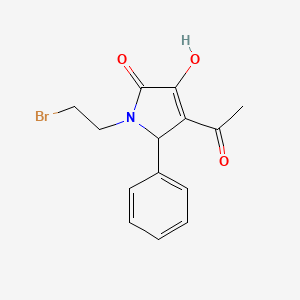
2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone is a synthetic organic compound characterized by the presence of an adamantyl group, a chlorophenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone typically involves the following steps:
Formation of the Adamantylamine Intermediate: Adamantane is first converted to 1-adamantylamine through a reaction with ammonia in the presence of a catalyst such as platinum or palladium.
Coupling with 4-Chlorobenzoyl Chloride: The adamantylamine intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial for obtaining high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its adamantyl group is known for enhancing the stability and bioavailability of drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with adamantyl groups have shown promise in antiviral and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its rigid and bulky adamantyl group.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the chlorophenyl group can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantylamino)-1-phenylethanone: Lacks the chlorine atom on the phenyl ring.
2-(1-Adamantylamino)-1-(4-fluorophenyl)-1-ethanone: Contains a fluorine atom instead of chlorine.
2-(1-Adamantylamino)-1-(4-bromophenyl)-1-ethanone: Contains a bromine atom instead of chlorine.
Uniqueness
2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C18H22ClNO |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-(1-adamantylamino)-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C18H22ClNO/c19-16-3-1-15(2-4-16)17(21)11-20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14,20H,5-11H2 |
InChI Key |
VRATXEGKBMSAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11062676.png)
![3-Methylphenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B11062681.png)
![3-(1,3-Benzodioxol-5-yl)-3-{[(4-nitrophenyl)acetyl]amino}propanoic acid](/img/structure/B11062691.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}benzamide](/img/structure/B11062696.png)

![3-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B11062717.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11062724.png)
![2-[4-chloro-3-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11062728.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(hexahydro-1H-azepin-1-yl)-3-(1-naphthalenylmethyl)-](/img/structure/B11062733.png)




![ethyl 6-(4-methoxyphenyl)-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11062767.png)
